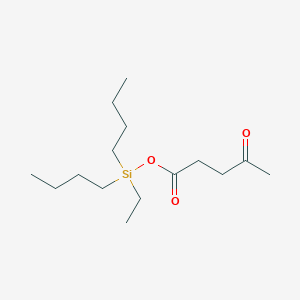
Dibutyl(ethyl)silyl 4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(ethyl)silyl 4-oxopentanoate is an organosilicon compound that features a silyl ether functional group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both silyl and ester groups in its structure allows for unique reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: It may be involved in the development of drug delivery systems where controlled release of active pharmaceutical ingredients is needed.
Mecanismo De Acción
The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl 4-oxopentanoate
- Tert-butyldimethylsilyl 4-oxopentanoate
- Triisopropylsilyl 4-oxopentanoate
Uniqueness
Dibutyl(ethyl)silyl 4-oxopentanoate is unique due to the presence of both dibutyl and ethyl groups attached to the silicon atom. This structural feature provides distinct steric and electronic properties compared to other silyl-protected compounds. The dibutyl groups offer increased hydrophobicity and bulkiness, which can influence the reactivity and stability of the compound in various chemical environments .
Propiedades
Número CAS |
78382-23-7 |
|---|---|
Fórmula molecular |
C15H30O3Si |
Peso molecular |
286.48 g/mol |
Nombre IUPAC |
[dibutyl(ethyl)silyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3 |
Clave InChI |
NZCFJDGWHLYLQS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


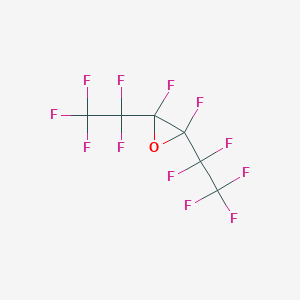
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


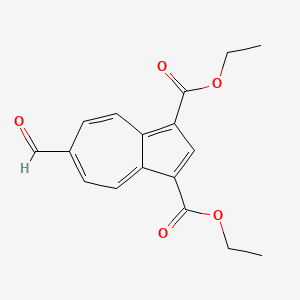
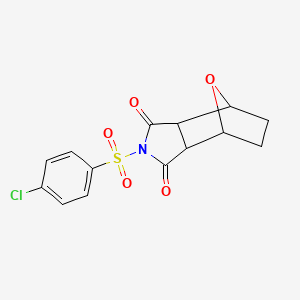
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)

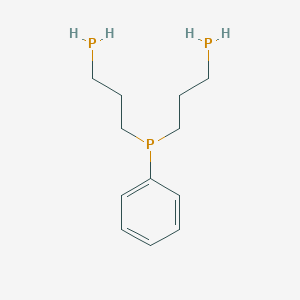
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
